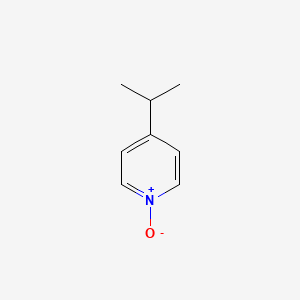

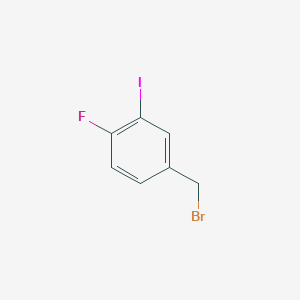

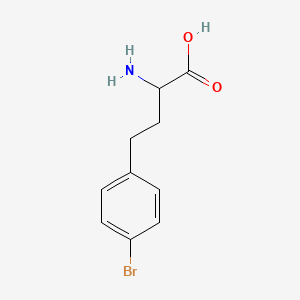

4-(Bromomethyl)-1-fluoro-2-iodobenzene

Übersicht

Beschreibung

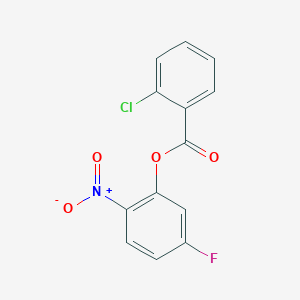

The compound "4-(Bromomethyl)-1-fluoro-2-iodobenzene" is a halogenated aromatic molecule that is not directly mentioned in the provided papers. However, related compounds such as 1-bromo-4-[18F]fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene have been studied for their potential use in various chemical syntheses and applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related halogenated benzene compounds has been explored through various methods. For instance, 1-bromo-4-[18F]fluorobenzene can be prepared by nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being a particularly effective precursor . Another related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, was synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination, achieving an overall yield of 30% .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the nature of the halogen substituents and their interactions. For example, in 4-halotriaroylbenzenes, the structural determinants include C-X...O=C interactions, with type-II I...I interactions being significant in the 4-iodo derivative . These interactions can affect the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Halogenated benzene compounds can participate in various chemical reactions, including nucleophilic aromatic substitution and palladium-promoted cross-coupling reactions. The presence of halogen substituents such as bromine and iodine can facilitate these reactions by acting as good leaving groups. For example, 1-bromo-4-[18F]fluorobenzene has been used in 18F-arylation reactions and Pd-catalyzed coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the halogen atoms present in the molecule. The electron-withdrawing effects of fluorine and the heavier halogens like bromine and iodine can impact the compound's boiling point, solubility, and reactivity. The synthesis of these compounds often requires optimization of conditions such as reaction time, temperature, and choice of solvent to achieve high yields and purity .

Wissenschaftliche Forschungsanwendungen

Aminocarbonylation of Iodobenzene Derivatives

Aminocarbonylation of various iodobenzene derivatives, including those with substituents like fluoro, chloro, and bromo, has been extensively studied. For instance, Marosvölgyi-Haskó et al. (2016) explored the reactivity of iodoaromatics possessing electron-withdrawing groups in the 4-position, such as fluoro and bromo, in the aminocarbonylation process. This process, using a palladium(0) catalyst, resulted in carboxamide and ketocarboxamide type compounds through single and double carbon monoxide insertion. The study found that 4-substituents with negative Hammett constants decrease reactivity, whereas those with positive constants increase it (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).

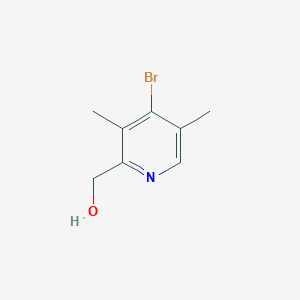

Synthesis of Bromomethyl-Fluorobenzene Compounds

The synthesis of compounds like 1,2-bis(bromomethyl)-4-fluorobenzene has been a subject of research due to their potential applications in various chemical reactions. Guo Zhi-an (2009) described a method involving diazotization and bromination reactions, focusing on optimizing reaction conditions such as material rate, time, and temperature. This research contributes to the development of efficient synthetic routes for such compounds (Guo Zhi-an, 2009).

Vibrational Spectra of Halobenzene Cations

The study of vibrational spectra of halobenzene cations, including those substituted with fluorine, chlorine, bromine, and iodine, provides insight into their electronic properties. Kwon et al. (2002) conducted mass-analyzed threshold ionization spectrometry to determine the ionization energies of these compounds. This research aids in understanding the electronic structure and reactivity of halobenzene cations (Kwon, Kim, & Kim, 2002).

Application in Lithium-Ion Batteries

4-bromo-2-fluoromethoxybenzene (BFMB) has been investigated as a bi-functional electrolyte additive for lithium-ion batteries. Zhang Qian-y (2014) reported that BFMB can polymerize electrochemically to form a protective film, enhancing the thermal stability and safety of lithium-ion batteries. This additive does not negatively impact the normal cycle performance of the batteries (Zhang Qian-y, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-fluoro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHUCASFWPULRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594330 | |

| Record name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-1-fluoro-2-iodobenzene | |

CAS RN |

260050-97-3 | |

| Record name | 4-(Bromomethyl)-1-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)

![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)